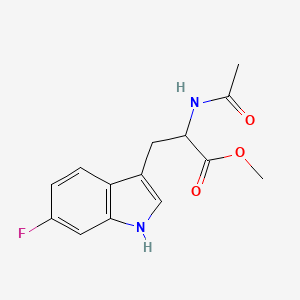

methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate

CAS No.:

Cat. No.: VC13122778

Molecular Formula: C14H15FN2O3

Molecular Weight: 278.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15FN2O3 |

|---|---|

| Molecular Weight | 278.28 g/mol |

| IUPAC Name | methyl 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate |

| Standard InChI | InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-6-10(15)3-4-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18) |

| Standard InChI Key | CIJWYGWNKOFQDQ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC |

| Canonical SMILES | CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)OC |

Introduction

Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is structurally characterized by the presence of a fluorinated indole moiety, an acetamido group, and a methyl ester functional group. This compound is often studied for its relevance in medicinal chemistry, particularly in the context of drug discovery and biochemical research.

Chemical Synthesis

The synthesis of methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate typically involves:

-

Starting Material: Fluorinated indole derivatives.

-

Reaction Steps:

-

Protection of the amine group.

-

Coupling with an acetamido-protected amino acid derivative.

-

Esterification to introduce the methyl ester functionality.

-

This process ensures high stereochemical purity and yields compounds suitable for biological testing.

Applications in Medicinal Chemistry

4.1 Biological Activity

The fluorinated indole scaffold is known to interact with various biological targets, including enzymes and receptors. Methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate has been investigated for its potential as:

-

A precursor for peptide synthesis.

-

A pharmacophore in drug design due to its indole-based structure.

4.2 Drug Development

Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a candidate for further exploration in pharmaceutical research.

Analytical Data

To confirm the identity and purity of methyl (2R)-2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoate, various analytical techniques are employed:

| Technique | Observation |

|---|---|

| NMR Spectroscopy | Characteristic peaks for indole and acetamido groups |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 264 |

| Infrared Spectroscopy | Absorption bands for amide and ester functionalities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume